2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one
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Overview
Description
2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is characterized by a cyclohexane ring substituted with a cyclopropanecarbonyl group and a methyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one typically involves the reaction of cyclopropanecarbonyl chloride with 4-methylcyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (CrO3) and sodium dichromate (Na2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one involves interactions with various molecular targets, including enzymes and receptors. The cyclopropane ring can induce strain in the molecule, affecting its reactivity and interactions with biological targets. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: A similar compound with a methyl group at the 2-position of the cyclohexane ring.
Menthone: Another cyclohexanone derivative with a similar structure but different functional groups.
Uniqueness
2-Cyclopropanecarbonyl-4-methylcyclohexan-1-one is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The strain induced by the cyclopropane ring can affect the compound’s reactivity and interactions with other molecules, making it valuable in various research applications .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O2/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h7-9H,2-6H2,1H3 |
InChI Key |
LVXRIWQJDPPLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C2CC2 |
Origin of Product |
United States |
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